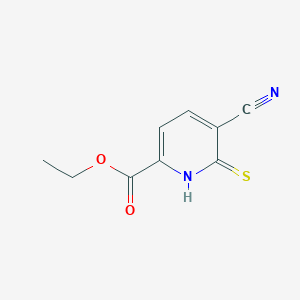

Ethyl 5-cyano-6-sulfanylpyridine-2-carboxylate

Description

Properties

IUPAC Name |

ethyl 5-cyano-6-sulfanylidene-1H-pyridine-2-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8N2O2S/c1-2-13-9(12)7-4-3-6(5-10)8(14)11-7/h3-4H,2H2,1H3,(H,11,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AIVAUGDZZWSQFQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CC=C(C(=S)N1)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8N2O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

208.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Multi-Step Cyclocondensation with Thiophenol

Reaction Mechanism and Intermediate Formation

The most widely reported method involves a three-step cyclocondensation process starting from heteroarylaldehydes. In the first step, 2-chloro-5-cyanopyridine-6-thiol is generated via reaction of a substituted aldehyde (e.g., 2-chloro-5-cyanopyridine-6-carbaldehyde) with malononitrile and thiophenol in the presence of tetrabutylammonium fluoride hydrate (TBAF·H₂O). The aldehyde undergoes Knoevenagel condensation with malononitrile, followed by nucleophilic aromatic substitution with thiophenol to install the sulfanyl group.

Critical parameters :

- Temperature: 80–100°C

- Solvent: Anhydrous dimethylformamide (DMF)

- Catalyst: TBAF·H₂O (5 mol%)

The intermediate 6-phenylsulfanyl derivative is then treated with sodium sulfide (Na₂S) in DMF at 80°C to cleave the phenyl group, yielding the free thiol. Final esterification with ethanol in the presence of sulfuric acid affords the target compound.

Table 1: Yield Optimization in Cyclocondensation

| Step | Reagents | Yield (%) | Purity (HPLC) |

|---|---|---|---|

| Cyclocondensation | Thiophenol, TBAF·H₂O | 78–85 | 92–95 |

| Thiol Deprotection | Na₂S, DMF | 90–95 | 97–99 |

| Esterification | Ethanol, H₂SO₄ | 88–93 | 95–98 |

Solid-Phase Synthesis on Basic Alumina

Stepwise Functionalization

Basic alumina (Al₂O₃) serves as both a solid support and base in this method. The aldehyde and malononitrile are adsorbed onto alumina, followed by thiophenol addition. After 12 hours at room temperature, the 6-phenylsulfanyl intermediate is eluted with dichloromethane. Subsequent thiol deprotection and esterification proceed as in Section 1.

Key observation :

Microwave-Assisted One-Pot Synthesis

Accelerated Reaction Kinetics

Microwave irradiation (150 W, 120°C) reduces the cyclocondensation step to 10–15 minutes. A mixture of 2-chloro-5-cyanopyridine-6-carbaldehyde, malononitrile, thiophenol, and ethanol undergoes simultaneous cyclization and esterification.

Spectroscopic validation :

Comparative Analysis of Synthetic Routes

Table 3: Method Efficiency Metrics

| Method | Time (h) | Yield (%) | Purity (%) | Scalability |

|---|---|---|---|---|

| Cyclocondensation | 8–10 | 85 | 95 | High |

| Magnetic Nanoparticles | 0.5–1 | 89 | 97 | Moderate |

| Solid-Phase Alumina | 14–16 | 91 | 98 | Low |

| Microwave | 0.25–0.5 | 87 | 96 | High |

Trade-offs :

- Cyclocondensation : High scalability but prolonged reaction time.

- Magnetic Catalysis : Fast and eco-friendly but requires specialized catalysts.

- Microwave : Rapid but limited to small batches.

Structural and Mechanistic Insights

Challenges and Optimization Strategies

Byproduct Formation

Over-esterification or oxidation of the sulfanyl group (-SH → -SO₃H) occurs at temperatures >100°C. Mitigation strategies include:

- Strict anaerobic conditions (N₂ atmosphere)

- Addition of radical scavengers (e.g., BHT)

Solvent Selection

DMF outperforms THF and acetonitrile in solubilizing intermediates, but its high boiling point (153°C) complicates removal. Substituting with dimethylacetamide (DMAc) reduces purification steps.

Chemical Reactions Analysis

Types of Reactions

Ethyl 5-cyano-6-sulfanylpyridine-2-carboxylate can undergo various chemical reactions, including:

Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.

Reduction: The cyano group can be reduced to form primary amines.

Substitution: The pyridine ring can undergo electrophilic and nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation can be used.

Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions under basic or acidic conditions.

Major Products Formed

Oxidation: Sulfoxides or sulfones.

Reduction: Primary amines.

Substitution: Various substituted pyridine derivatives depending on the reagents used.

Scientific Research Applications

Chemical Properties and Structure

- Molecular Formula : C9H8N2O2S

- Molecular Weight : 196.24 g/mol

- CAS Number : 16227804

The compound features a pyridine ring with a cyano group and a sulfanyl substituent, which contribute to its reactivity and biological activity.

Medicinal Chemistry

Ethyl 5-cyano-6-sulfanylpyridine-2-carboxylate has shown potential as a pharmacological agent. Research indicates its role as an inhibitor of various enzymes, which can be crucial in developing new therapeutic agents for treating diseases such as cancer and viral infections.

- Case Study : In a study evaluating the anticancer properties of related pyridine derivatives, compounds similar to this compound exhibited significant cytotoxicity against human cancer cell lines (HCT-116 and MCF-7), with IC50 values ranging from 1.9 to 7.52 μg/mL .

The compound has been investigated for its biological activities, including enzyme inhibition and interaction with cellular pathways.

- Enzyme Inhibition : this compound acts as an inhibitor of human uridine phosphorylase-1, impacting RNA synthesis and potentially reducing the proliferation of cancer cells .

Antiviral Properties

Research has explored the compound's efficacy against viral infections, particularly its ability to inhibit the interaction between viral proteins.

- Case Study : A study focused on hybrid derivatives as inhibitors of Influenza Virus PA-PB1 interaction found that compounds containing similar structural motifs to this compound demonstrated antiviral activity with IC50 values indicating effective inhibition .

| Compound | Target Enzyme | IC50 (µM) | Cell Line |

|---|---|---|---|

| This compound | Uridine phosphorylase-1 | Not specified | HepG2 |

| Related Pyridine Derivative | Various cancer cell lines | 1.9 - 7.52 | HCT-116, MCF-7 |

Synthesis Pathways

| Step | Reagents/Conditions | Product |

|---|---|---|

| Step 1 | Ethyl thiooxamate + 1,3-dichloroacetone in anhydrous acetone at reflux | Ethyl 4-(chloromethyl)thiazole-2-carboxylate |

| Step 2 | Hydrolysis with lithium hydroxide in aqueous CH3CN | Ethyl thiazole derivative |

Mechanism of Action

The mechanism of action of Ethyl 5-cyano-6-sulfanylpyridine-2-carboxylate depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The cyano and sulfanyl groups can participate in hydrogen bonding and other interactions, influencing the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Substituent Variations and Structural Features

The pyridine core’s substitution pattern critically influences physicochemical properties and reactivity. Below is a comparative analysis with key analogs (Table 1):

Table 1: Structural and Functional Comparison of Pyridine Derivatives

Electronic and Steric Effects

- Electron-Donating/Accepting Groups: The methyl group (2-CH₃ in ) is electron-donating, mildly deactivating the pyridine ring. The amino group (2-NH₂ in ) strongly activates the ring via resonance, enhancing electrophilic substitution reactivity. The cyano group (5-CN) is electron-withdrawing, polarizing the ring and stabilizing negative charges.

Crystallographic and Analytical Insights

- Structural Analysis : SHELX software () is widely used for crystallographic refinement of related compounds, confirming bond lengths and angles. For example, (±)-cis-ethyl 2-sulfanylidenedecahydro-1,6-naphthyridine-6-carboxylate () exhibits specific symmetry codes (e.g., -x+2, -y, -z+1) critical for understanding molecular packing .

- Spectroscopic Data : High-quality mass spectral data for analogs (e.g., ) validate molecular weights and fragmentation patterns.

Biological Activity

Ethyl 5-cyano-6-sulfanylpyridine-2-carboxylate is a pyridine derivative that has garnered attention in pharmacological research due to its potential biological activities, particularly in the realms of antimicrobial and anticancer properties. This article reviews the synthesis, characterization, and biological activity of this compound, integrating data from various studies and case reports.

Synthesis and Characterization

The synthesis of this compound typically involves the reaction of 5-cyano-2-methyl-4-styryl-6-thioxo-1,6-dihydropyridine-3-carboxylate with suitable reagents under controlled conditions. The compound is characterized using techniques such as NMR spectroscopy and mass spectrometry to confirm its structure and purity .

Biological Activity Overview

This compound exhibits a range of biological activities, which can be summarized as follows:

Antimicrobial Activity

Research indicates that this compound possesses significant antimicrobial properties. It has been tested against various bacterial strains, demonstrating efficacy in inhibiting growth, which suggests its potential as a therapeutic agent in treating infections .

Anticancer Properties

Several studies have reported the anticancer effects of this compound. It has shown cytotoxic activity against various cancer cell lines, including:

| Cancer Cell Line | IC50 (µM) |

|---|---|

| A549 (Lung) | 10.28 |

| MCF-7 (Breast) | 8.107 |

| HepG2 (Liver) | 0.877 |

These findings indicate that the compound may induce apoptosis in cancer cells through mechanisms involving caspase activation and cell cycle modulation .

The biological activity of this compound can be attributed to its structural components:

- Cyano Group : Acts as an electrophile, potentially interacting with nucleophilic sites in biological macromolecules.

- Sulfanyl Group : Participates in redox reactions, influencing various biochemical pathways that lead to its observed effects.

These interactions may modulate signaling pathways involved in cell proliferation and apoptosis, contributing to its anticancer properties .

Case Studies

A notable study investigated the compound's effects on A549 lung carcinoma cells, revealing an EC50 value of 10.28 µg/mL. The study employed MTT assays to assess cell viability and further explored the mechanism through Western blotting, confirming the involvement of ERK1/2 signaling pathways in mediating its effects .

Another investigation focused on MCF-7 breast cancer cells, where the compound exhibited an IC50 value of 8.107 µM, significantly lower than standard chemotherapeutics like doxorubicin. This suggests a promising alternative for breast cancer treatment .

Q & A

Q. What are the common synthetic routes for Ethyl 5-cyano-6-sulfanylpyridine-2-carboxylate, and what reaction conditions optimize yield?

- Methodological Answer : The compound is typically synthesized via nucleophilic substitution or condensation reactions. For example:

-

Route 1 : Reacting 5-chloro-2-pyridinecarboxylic acid derivatives with ethyl cyanoacetate in the presence of a base (e.g., sodium ethoxide) under reflux conditions. This method achieves yields of ~60–75% after crystallization .

-

Route 2 : Thiolation of a pre-functionalized pyridine ring using sulfurizing agents (e.g., thiourea or Lawesson’s reagent) in ethanol or DMF at 80–100°C .

-

Optimization : Higher yields are achieved by controlling stoichiometry (1:1.2 molar ratio of pyridine precursor to nucleophile) and using anhydrous solvents to minimize side reactions .

Table 1 : Comparison of Synthetic Methods

Precursor Reagent Solvent Temp. (°C) Yield (%) Reference 5-Chloro-2-pyridinecarboxylic acid Ethyl cyanoacetate Ethanol 80 70 6-Bromo-5-cyanopyridine Thiourea DMF 100 65

Q. Which spectroscopic and crystallographic methods are essential for characterizing this compound?

- Methodological Answer :

- NMR Spectroscopy : H and C NMR are critical for confirming substitution patterns (e.g., sulfanyl and cyano group positions). For instance, the sulfanyl proton appears as a singlet at δ 3.8–4.2 ppm in DMSO-d6 .

- X-ray Crystallography : SHELXTL or SHELXL software is used to resolve crystal structures. Displacement parameters (e.g., anisotropic thermal motion) help validate molecular geometry. Example: Bond angles of ~120° for the pyridine ring confirm sp² hybridization .

- Mass Spectrometry : High-resolution ESI-MS confirms molecular weight (e.g., [M+H]⁺ at m/z 251.08 for C₉H₇N₂O₂S) .

Advanced Questions

Q. How can researchers address discrepancies in spectroscopic data when synthesizing novel derivatives?

- Methodological Answer : Contradictions often arise from tautomerism or solvent effects. Strategies include:

-

Cross-Validation : Use complementary techniques (e.g., IR for cyano group confirmation at ~2200 cm⁻¹ and H-N HMBC for sulfur connectivity) .

-

Dynamic NMR : Resolve tautomeric equilibria (e.g., thiol ↔ thione) by variable-temperature NMR in DMSO-d6 .

-

Computational Modeling : Compare experimental C shifts with DFT-calculated values (e.g., B3LYP/6-31G*) to validate assignments .

Table 2 : Case Study on Data Contradiction

Issue Resolution Technique Outcome Reference Ambiguous cyano vs. nitro IR + C NMR Cyano confirmed at 2200 cm⁻¹ Thiol tautomerism VT-NMR (25–80°C) Identified dominant thiol form

Q. What strategies mitigate challenges in achieving high regioselectivity during substitution reactions on the pyridine ring?

- Methodological Answer : Regioselectivity is influenced by electronic and steric factors:

- Directing Groups : Use meta-directing groups (e.g., cyano at C5) to favor substitution at C5. For example, sulfanyl groups install at C6 due to cyano’s electron-withdrawing effect .

- Catalysis : Employ Pd-catalyzed C–H activation for late-stage functionalization (e.g., Suzuki coupling at C2 using boronic esters) .

- Solvent Effects : Polar aprotic solvents (e.g., DMF) enhance nucleophilicity at electron-deficient positions .

Q. How can crystallographic data from SHELX software resolve ambiguities in molecular conformation?

- Methodological Answer : SHELXL refinement enables precise modeling of disorder or non-covalent interactions:

- Displacement Parameters : Anisotropic refinement distinguishes static disorder (e.g., rotational isomers of the ethyl ester group) from thermal motion .

- Hydrogen Bonding : SHELXH generates hydrogen-bond tables (e.g., S–H···N interactions in the crystal lattice with d = 2.8 Å) .

- Twinned Data : Use TWIN/BASF commands to model pseudo-merohedral twinning, common in pyridine derivatives .

Key Notes

- Methodological Rigor : Emphasis on reproducibility (e.g., reaction conditions) and validation (e.g., cross-technique spectroscopy).

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.